N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

CFTR inhibition chloride channel blocker structure-activity relationship

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide (CAS 897614-60-7) is a synthetic small molecule belonging to the pyridazine sulfonamide class, with molecular formula C21H21N3O3S and molecular weight 395.48 g/mol. This compound falls within the structural scope of pyridazine sulfonamide derivatives disclosed in patent family US20110288093 / US20120129858 / WO-2010123822-A1, which describes compounds that inhibit ion transport across cell membranes expressing the cystic fibrosis transmembrane conductance regulator (CFTR) protein and/or block calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC).

Molecular Formula C21H21N3O3S
Molecular Weight 395.48
CAS No. 897614-60-7
Cat. No. B2806785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
CAS897614-60-7
Molecular FormulaC21H21N3O3S
Molecular Weight395.48
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C21H21N3O3S/c1-3-28(26,27)21-11-10-19(23-24-21)17-8-5-9-18(14-17)22-20(25)13-16-7-4-6-15(2)12-16/h4-12,14H,3,13H2,1-2H3,(H,22,25)
InChIKeyFVODTHYOKMBPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide (CAS 897614-60-7): Pyridazine Sulfonamide CFTR/Chloride Channel Inhibitor Class Compound for Secretory Diarrhea Research


N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide (CAS 897614-60-7) is a synthetic small molecule belonging to the pyridazine sulfonamide class, with molecular formula C21H21N3O3S and molecular weight 395.48 g/mol . This compound falls within the structural scope of pyridazine sulfonamide derivatives disclosed in patent family US20110288093 / US20120129858 / WO-2010123822-A1, which describes compounds that inhibit ion transport across cell membranes expressing the cystic fibrosis transmembrane conductance regulator (CFTR) protein and/or block calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. The patent family claims therapeutic utility in treating diarrhea and polycystic kidney disease via CFTR inhibition [2]. The compound is characterized by a 3-substituted phenyl linker bridging the pyridazine core to an m-tolyl acetamide moiety, with a 6-ethylsulfonyl group on the pyridazine ring, and is typically supplied at 95% purity as a research-grade compound .

CFTR inhibition screening tool compound for chloride channel studies in epithelial models
CaCC / VRAC probe for calcium-activated and volume-regulated anion channel research
Structural SAR entry in pyridazine sulfonamide series with meta-phenyl linker and m-tolyl acetamide motif
Secretory diarrhea / PKD model research supported by patent-defined CFTR inhibition class framework

Why Generic Substitution Fails for CAS 897614-60-7: Meta-Substitution Pattern, m-Tolyl Acetamide Side Chain, and Pyridazine Sulfonamide Pharmacophore Cannot Be Interchanged Without Altering Chloride Channel Target Engagement


Within the pyridazine sulfonamide class, substitution pattern and side-chain identity are critical determinants of target binding and functional activity. The patent family US20110288093 / US20120129858 explicitly defines activity thresholds (IC50 < 30 μM in T84 assay; >30% inhibition at 20 μM in FRT assay) that are sensitive to structural modifications, and not all analogs within the claimed generic formulas achieve these criteria [1]. The target compound's meta-substituted phenyl linker geometry positions the m-tolyl acetamide moiety in a spatial orientation distinct from para-substituted isomers such as N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, potentially altering the distance and angle of hydrogen-bonding and lipophilic interactions with the CFTR or CaCC/VRAC binding site [2]. Furthermore, replacement of the m-tolyl group with alternative aryl or cycloalkyl substituents (e.g., cyclohexyl, benzamide, or methoxyacetamide congeners) changes both steric bulk and lipophilicity, which can affect membrane permeability and target residence time. Because no publicly available head-to-head activity data exist for all analogs, scientific users must treat each member of this series as a distinct chemical entity whose bioactivity profile cannot be extrapolated from class membership alone without experimental verification [2].

This compound Meta-substituted phenyl linker (bent geometry); m-tolyl acetamide side chain
Para-substituted isomer — linear geometry may shift chloride channel binding pocket fit; no comparative bioassay data available
This compound m-Tolyl acetamide with methylene spacer and enhanced lipophilicity (~0.5–0.7 logP higher)
Benzamide analog — lower lipophilicity and absence of methylene spacer may alter membrane permeability and target residence time
This compound Aromatic m-tolyl group capable of π-stacking interactions
2-Cyclohexyl analog — aliphatic ring lacks π-interaction capacity, may influence selectivity in aromatic-rich chloride channel pockets

Product-Specific Quantitative Evidence Guide: CAS 897614-60-7 Differentiation from Closest Pyridazine Sulfonamide Analogs


Meta- vs. Para-Phenyl Linker Geometry: Spatial Orientation Differentiates CAS 897614-60-7 from Para-Substituted Isomer N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

CAS 897614-60-7 bears the phenyl linker at the 3-position (meta) relative to the acetamide attachment, whereas the closest structural isomer N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide substitutes at the 4-position (para). This regioisomeric difference alters the vector angle between the pyridazine core and the m-tolyl acetamide terminus by approximately 60°, as defined by phenyl ring geometry, and changes the overall molecular shape from a 'bent' (meta) to a 'linear' (para) conformation. Topological polar surface area (TPSA) is calculated at 84.6 Ų for the target compound, identical to the para isomer due to shared heteroatom count, but the 3D spatial distribution of this polar surface differs . The patent US20110288093 explicitly lists both meta- and para-substituted phenyl variants as separate embodiments encompassed by formulas I-III, indicating that the substitution position is a distinct structural variable with potential pharmacological consequences [1]. No publicly available head-to-head CFTR or CaCC inhibition data comparing these two regioisomers have been identified; therefore this differentiation is classified as Supporting evidence based on structural and patent-disclosure grounds.

Meta vs. Para Geometry
Data to verify
Approx. 60° vector angle difference; TPSA 84.6 Ų identical, distinct 3D shape
Geometry may influence chloride channel binding pocket fit
No head-to-head CFTR/CaCC inhibition data publicly available
CFTR inhibition chloride channel blocker structure-activity relationship

m-Tolyl Acetamide vs. Unsubstituted Benzamide Side Chain: Lipophilic Bulk and Hydrogen-Bonding Capacity Differentiate CAS 897614-60-7 from N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

The target compound incorporates an m-tolyl acetamide side chain (C9H9NO, with a methylene spacer between the carbonyl and the aryl ring), whereas the analog N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide bears a benzamide group (C7H5NO, carbonyl directly attached to phenyl). The m-tolyl acetamide moiety introduces: (i) an additional methylene (-CH2-) spacer that increases conformational flexibility and extends the aryl group further from the pyridazine core; (ii) a meta-methyl substituent on the phenyl ring that increases lipophilicity (calculated cLogP difference of approximately +0.5 to +0.7 log units for the target compound vs. the benzamide analog, based on fragment addition of -CH2- and -CH3 groups); and (iii) increased molecular volume that may enhance van der Waals contacts in hydrophobic binding sub-pockets . The patent family US20120129858 describes the linker L between the core and R1 as a critical variable, distinguishing between a bond (as in benzamides) and an alkylene linker (as in the acetamide series), with each permutation yielding distinct activity profiles in the T84 and FRT CFTR inhibition assays [1]. Specific IC50 or % inhibition values for the target compound were not located in the public domain, and this comparison is classified as Class-level inference based on patent SAR framework.

Side-Chain Lipophilicity
Class-level inference
Estimated +0.5–0.7 logP vs. benzamide; aryl reach extended ~1.5 Å
Lipophilicity shift may alter membrane permeability and target engagement
Fragment-based estimates; confirmatory data absent
medicinal chemistry logP optimization CFTR inhibitor lead

m-Tolyl Acetamide vs. 2-Cyclohexyl Acetamide: Aromatic vs. Aliphatic Hydrophobic Group Differentiates CAS 897614-60-7 in Predicted π-Stacking and Target Complementarity

The target compound features an aromatic m-tolyl group at the acetamide terminus, while 2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide (C20H25N3O3S, MW 387.5) bears a saturated cyclohexyl ring . Although both groups are hydrophobic, the m-tolyl phenyl ring can engage in π-π stacking or edge-to-face aromatic interactions with phenylalanine, tyrosine, or tryptophan residues in the target protein binding site, whereas the cyclohexyl group can only form aliphatic van der Waals contacts. This difference is mechanistically significant because CFTR and related chloride channels contain aromatic-rich transmembrane domains where π-interactions contribute to inhibitor binding [1]. Additionally, the m-tolyl group is planar and conformationally restricted compared to the flexible chair-boat equilibrium of cyclohexyl, potentially providing more predictable binding entropy. No head-to-head CFTR inhibition data are publicly available for this specific pair; this evidence is classified as Class-level inference based on established principles of molecular recognition in ion channel pharmacology.

Aromatic vs. Aliphatic
Class-level inference
π-stacking capacity present vs. absent; planar aromatic vs. puckered cyclohexyl
Aromatic interaction potential may influence target selectivity
No comparative CFTR data for this specific pair
hydrophobic interaction π-stacking CFTR inhibitor design

Pyridazine Sulfonamide Class Activity Thresholds: Patent-Defined CFTR Inhibition Criteria Provide a Baseline Expectation Framework for CAS 897614-60-7 Relative to In-Class Compounds

The patent family US20110288093 / US20120129858 / WO-2010123822-A1 establishes three quantitative activity criteria that compound members of the pyridazine sulfonamide class must meet: (a) an IC50 of less than 30 μM in the T84 assay (a human colonic epithelial cell-based assay measuring CFTR-mediated chloride current); (b) greater than 30% inhibition at 20 μM in the FRT assay (a Fisher rat thyroid cell-based assay expressing CFTR); or (c) greater than 35% inhibition at 50 μM in the T84 assay, provided the compound does not have an IC50 greater than 30 μM [1]. These thresholds define a quantitative baseline that distinguishes active CFTR inhibitors within this class from inactive analogs. While the specific IC50 or % inhibition value for CAS 897614-60-7 is not publicly disclosed in the examined patent texts, the compound's structural conformity to formulas I-III places it within the scope of compounds claimed to exhibit these activity levels [2]. This evidence is classified as Class-level inference because it applies to the compound only insofar as it is a member of the claimed genus, and specific confirmatory data for this exact CAS number are absent from the public record.

CFTR Activity Thresholds
Class-level inference
IC50 < 30 μM (T84); >30% inhib. at 20 μM (FRT); >35% at 50 μM (T84)
Baseline framework for in-class inhibitor activity verification
Target compound-specific data not publicly disclosed
CFTR inhibitor T84 assay FRT assay ion channel pharmacology

Optimal Research and Industrial Application Scenarios for CAS 897614-60-7 Based on Pyridazine Sulfonamide Class Evidence


CFTR-Dependent Secretory Diarrhea Drug Discovery: Lead Identification and SAR Expansion

CAS 897614-60-7 is most appropriately deployed as a screening compound or SAR probe in drug discovery programs targeting CFTR-mediated secretory diarrhea. The patent family US20110288093 / US20120129858 explicitly claims methods of treating diarrhea by administering pyridazine sulfonamide compounds that inhibit CFTR chloride transport [1]. The compound's m-tolyl acetamide side chain and meta-substituted phenyl linker represent a specific combination of structural variables (linker geometry, aromatic hydrophobic terminus) that distinguishes it from other members of the genus. Researchers should prioritize this compound when exploring the SAR impact of meta-substitution and m-tolyl incorporation within the acetamide sub-series, using the patent-defined T84 assay (IC50 < 30 μM threshold) and FRT assay (>30% inhibition at 20 μM) as quantitative benchmarks for activity validation [2]. Given the absence of publicly available activity data for this specific compound, initial procurement should be limited to pilot screening quantities with concurrent in-house characterization.

Chloride Channel Pharmacology: CaCC and VRAC Inhibitor Probe Studies

Beyond CFTR, the parent patent US20110288093 explicitly covers calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) as targets of the pyridazine sulfonamide class [1]. CAS 897614-60-7, by virtue of its class membership, is a candidate probe for pharmacological studies of CaCC and VRAC in epithelial and non-epithelial cell systems. The compound's calculated lipophilicity (cLogP ~3.0-3.3) and moderate polarity (TPSA 84.6 Ų) predict adequate membrane permeability for intracellular target access, positioning it favorably for cellular chloride flux assays. Researchers investigating the role of CaCC in cystic fibrosis lung pathology or VRAC in cell volume regulation should include this compound as part of a panel of structurally diverse pyridazine sulfonamides, cross-referencing results against the class-wide activity criteria defined in the patent [2].

Polycystic Kidney Disease (PKD) Preclinical Research: Ion Transport Modulation

The patent US20120129858 specifically claims methods for treating polycystic kidney disease (PKD) using pyridazine sulfonamide CFTR inhibitors, based on the role of CFTR-mediated chloride secretion in cyst fluid accumulation [1]. CAS 897614-60-7 is structurally consistent with the claimed compounds and therefore represents a candidate for preclinical PKD research involving in vitro cyst expansion models (e.g., MDCK cell cyst assays or embryonic kidney models). The m-tolyl acetamide moiety's enhanced lipophilicity relative to benzamide analogs may influence renal tissue distribution and tubular epithelial cell permeability, making this compound a relevant choice for studies comparing pharmacokinetic profiles within the pyridazine sulfonamide series. As with other applications, procurement should be coupled with confirmatory CFTR inhibition testing in renal epithelial cell assays, as specific PKD efficacy data for this compound are not publicly available [2].

Chemical Biology Tool Compound for Anion Channel Mechanism-of-Action Studies

Given the pyridazine sulfonamide class's reported ability to inhibit multiple chloride channel types (CFTR, CaCC, VRAC), CAS 897614-60-7 serves as a chemical biology tool for dissecting the relative contributions of different anion conductances in epithelial physiology [1]. Its distinct structural features (meta-phenyl linker geometry, m-tolyl acetamide side chain) provide a specific molecular recognition profile that may differ from para-substituted or benzamide analogs in terms of channel subtype selectivity. Researchers studying the overlapping roles of CFTR and CaCC in airway surface liquid homeostasis or intestinal fluid secretion should employ this compound alongside structurally distinct pyridazine sulfonamides in comparative ion flux experiments, using electrophysiological readouts (Ussing chamber, patch clamp) to generate the quantitative selectivity data that are currently absent from the public domain [2].

Application
Selection Property
Validation Focus
Secretory diarrhea mechanism research (CFTR inhibition)
m-Tolyl acetamide SAR probe; meta-substitution geometry context
CFTR inhibition assay (T84/FRT benchmark verification)
CaCC / VRAC channel pharmacology studies
Multi-channel inhibitor class probe; membrane permeability profile
Cellular chloride flux assays; selectivity profiling
Polycystic kidney disease (PKD) cyst expansion model research
Renal epithelial CFTR inhibition context; lipophilicity-influenced tissue distribution
In vitro cyst expansion assays; renal cell CFTR inhibition
Anion channel mechanism-of-action tool compound
Structurally distinct pyridazine sulfonamide with unique meta-linker and m-tolyl motif
Electrophysiological selectivity profiling (Ussing chamber/patch clamp)
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